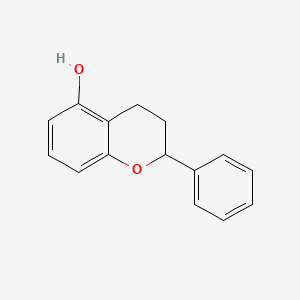

2-Phenylchroman-5-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-3,4-dihydro-2H-chromen-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c16-13-7-4-8-15-12(13)9-10-14(17-15)11-5-2-1-3-6-11/h1-8,14,16H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVKUDNUFYUSNOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC=C2OC1C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Analytical Characterization of 2 Phenylchroman 5 Ol

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of organic compounds. By probing the interactions of molecules with electromagnetic radiation, these techniques reveal detailed information about the atomic composition and connectivity, providing a definitive structural fingerprint of the analyte.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. analis.com.my It provides detailed information about the carbon-hydrogen framework by analyzing the magnetic properties of atomic nuclei. analis.com.my One-dimensional and two-dimensional NMR experiments are routinely used to assign the full structure of flavonoids. analis.com.mydiva-portal.org

One-dimensional (1D) NMR spectra, including proton (¹H), carbon-13 (¹³C), and Distortionless Enhancement by Polarization Transfer (DEPT), offer fundamental insights into the molecular structure.

¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For the 2-phenylchroman skeleton, characteristic signals include a multiplet for the proton at the C-2 position, and distinct multiplets for the diastereotopic protons at C-3 and C-4. The aromatic protons on the A-ring and the B-ring phenyl substituent appear in the downfield region (typically δ 6.0–8.0 ppm). utexas.eduresearchgate.net

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in a molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment. hebmu.edu.cn For flavonoids, the C-ring carbons (C-2, C-3, C-4) have characteristic shifts, while the aromatic carbons resonate in the δ 100-165 ppm range. researchgate.nethebmu.edu.cn

DEPT: DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. analis.com.myresearchgate.net A DEPT-90 spectrum shows only CH signals, while a DEPT-135 spectrum shows positive signals for CH and CH₃ groups and negative signals for CH₂ groups. Quaternary carbons are absent in all DEPT spectra. This technique is crucial for confirming carbon assignments made from the ¹³C NMR spectrum. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Phenylchroman-5-ol Note: These are predicted values based on the analysis of similar flavonoid structures. Actual experimental values may vary.

| Position | Atom Type | Predicted ¹H Chemical Shift (δ ppm) | Predicted ¹³C Chemical Shift (δ ppm) |

| 2 | CH | ~5.1-5.4 | ~79-82 |

| 3 | CH₂ | ~2.0-2.3 | ~30-33 |

| 4 | CH₂ | ~2.7-3.0 | ~20-25 |

| 5 | C-OH | - | ~155-158 |

| 6 | CH | ~6.4-6.6 | ~107-110 |

| 7 | CH | ~7.0-7.2 | ~128-131 |

| 8 | CH | ~6.3-6.5 | ~103-106 |

| 4a | C | - | ~108-112 |

| 8a | C | - | ~156-159 |

| 1' | C | - | ~138-141 |

| 2'/6' | CH | ~7.3-7.5 | ~126-128 |

| 3'/5' | CH | ~7.3-7.5 | ~128-130 |

| 4' | CH | ~7.3-7.5 | ~127-129 |

| 5-OH | OH | ~9.0-10.0 | - |

Two-dimensional (2D) NMR experiments provide correlation data that reveal how atoms are connected within a molecule, which is essential for unambiguous structural assignment, especially for complex molecules like flavonoids. wikipedia.orgyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons (²J or ³J coupling). creative-biostructure.com In 2-Phenylchroman-5-ol, COSY would show correlations between H-2 and the two H-3 protons, and between the H-3 protons and the two H-4 protons. It also reveals coupling between adjacent protons on the aromatic rings. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with their directly attached carbons (¹J coupling). creative-biostructure.com It is a highly sensitive technique that allows for the definitive assignment of protonated carbons. diva-portal.orgprinceton.edu Each CH, CH₂, and CH₃ group produces a cross-peak connecting the ¹H and ¹³C chemical shifts. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a crucial experiment that shows correlations between protons and carbons over two to four bonds (²J, ³J, ⁴J). wikipedia.orgcreative-biostructure.com This long-range information is used to connect molecular fragments and to assign quaternary carbons that are not visible in HSQC or DEPT spectra. For example, correlations from the H-2 proton to carbons C-1' and C-2'/C-6' would confirm the placement of the phenyl ring. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of whether they are bonded. creative-biostructure.com NOESY is critical for determining the stereochemistry and three-dimensional conformation of a molecule. For 2-Phenylchroman-5-ol, NOESY could show correlations between the H-2 proton and the H-2'/H-6' protons of the phenyl ring, confirming their spatial proximity. researchgate.net

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures molecular mass with extremely high accuracy (typically to four or more decimal places). innovareacademics.inresearchgate.net This precision allows for the determination of a compound's elemental formula, as it can distinguish between molecules with the same nominal mass but different atomic compositions. bioanalysis-zone.com For 2-Phenylchroman-5-ol, HRMS is the definitive method for confirming its molecular formula, C₁₅H₁₄O₂.

Table 2: High-Resolution Mass Spectrometry Data for 2-Phenylchroman-5-ol

| Molecular Formula | Calculated Exact Mass [M] | Common Adducts | Calculated Adduct Mass |

| C₁₅H₁₄O₂ | 226.0994 u | [M+H]⁺ | 227.1072 u |

| [M+Na]⁺ | 249.0891 u | ||

| [M-H]⁻ | 225.0916 u |

Combining liquid chromatography (LC) with mass spectrometry provides a powerful tool for analyzing complex mixtures. scielo.org.pe High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) separates individual components, which are then introduced into the mass spectrometer for detection and identification. tandfonline.comresearchgate.net

LC-MS: This technique is widely used for the identification and quantification of flavonoids in various samples. nih.gov The chromatographic separation is typically achieved on a C18 reversed-phase column.

UPLC-QTOF-MS/MS: This advanced hyphenated technique combines the high separation efficiency of UPLC with the high mass accuracy and fragmentation capabilities of a Quadrupole Time-of-Flight (QTOF) mass spectrometer. akjournals.com The QTOF analyzer allows for the acquisition of high-resolution full-scan MS data and tandem MS (MS/MS) data simultaneously. tandfonline.comresearchgate.net The MS/MS fragmentation patterns provide detailed structural information that, combined with the accurate mass measurement, allows for the confident identification of known and unknown compounds in a complex matrix. akjournals.com This method is particularly valuable for differentiating between isomeric flavonoids, which often have very similar retention times. akjournals.com

Vibrational Spectroscopy (Infrared Spectroscopy)

Key vibrational modes include:

O-H Stretching: The presence of the hydroxyl group at the 5-position results in a characteristic stretching vibration. In 5-hydroxyflavone (B191505), this is observed as a broad band, and a similar feature is expected for 2-Phenylchroman-5-ol.

C=O Stretching: The carbonyl group of the pyrone ring in flavones exhibits a strong absorption band. For instance, in 5-hydroxyflavone, this appears around 1666 cm⁻¹. researchgate.net While 2-Phenylchroman-5-ol lacks the C4-keto group, analysis of the analogous flavan-4-ols is instructive.

Aromatic C-H and C=C Stretching: The phenyl and benzene (B151609) rings give rise to multiple bands in the regions of 3100-3000 cm⁻¹ (C-H stretching) and 1600-1450 cm⁻¹ (C=C stretching). derpharmachemica.com

C-O Stretching: The ether linkage in the chroman ring and the phenolic hydroxyl group contribute to C-O stretching vibrations, typically observed in the 1300-1000 cm⁻¹ region.

A study on brominated vanillin (B372448) showed that the C=O and O-H stretching frequencies shifted after bromination, from 1666 cm⁻¹ and 3178 cm⁻¹ to 1674 cm⁻¹ and 3333 cm⁻¹, respectively. researchgate.net Such shifts, influenced by substituent effects, are important considerations when analyzing the spectra of derivatives of 2-Phenylchroman-5-ol.

Table 1: Characteristic Infrared Absorption Frequencies for Related Flavonoid Structures

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |

| Hydroxyl (O-H) | Stretching | 3600–3200 | researchgate.net |

| Carbonyl (C=O) | Stretching | 1680–1630 | libretexts.orglibretexts.org |

| Aromatic C=C | Stretching | 1625–1430 | derpharmachemica.com |

| Aromatic C-H | Stretching | 3100–3000 | derpharmachemica.com |

| C-O | Stretching | 1300–1000 | libretexts.org |

Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment

Electronic Circular Dichroism (ECD) is a powerful chiroptical technique for determining the absolute configuration of chiral molecules like 2-Phenylchroman-5-ol. mdpi.comencyclopedia.pub ECD measures the differential absorption of left and right circularly polarized light, which is exquisitely sensitive to the three-dimensional arrangement of atoms. mdpi.com The sign and intensity of the Cotton effects in an ECD spectrum are directly related to the molecule's stereochemistry. ull.es

For flavanones, the absolute configuration at the C2 stereocenter can be determined by the sign of the n→π* transition Cotton effect, which typically appears at higher wavelengths (around 300–340 nm). hebmu.edu.cn A positive Cotton effect in this region generally indicates a (2R) configuration, while a negative one suggests a (2S) configuration. hebmu.edu.cn The conformation of the heterocyclic ring also influences the ECD spectrum, particularly the π→π* transitions at lower wavelengths (around 260-280 nm). hebmu.edu.cn

The application of time-dependent density functional theory (TDDFT) has become a reliable method for predicting ECD spectra. mdpi.comnih.gov By comparing the experimentally measured ECD spectrum with the theoretically calculated spectra for the possible enantiomers, the absolute configuration can be unambiguously assigned. mdpi.comnih.gov This approach requires careful consideration of the molecule's conformational flexibility, as different conformers can exhibit significantly different ECD spectra. mdpi.comencyclopedia.pub

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the chromophores of 2-Phenylchroman-5-ol. The UV-Vis spectrum is characterized by absorption bands that correspond to the promotion of electrons from lower to higher energy orbitals.

Flavonoids typically exhibit two major absorption bands in the UV-Vis region:

Band I: Occurring in the 300–400 nm range, this band is associated with the electronic transitions in the B-ring cinnamoyl system.

Band II: Found in the 240–280 nm range, this band arises from the A-ring benzoyl system.

For flavan-3-ols like catechins, a single absorption band is typically observed around 280 nm. spectroscopyonline.com In a study of flavan-4-ol (2-phenylchroman-4-ol), a maximum absorption was recorded at 275 nm in an aqueous solution. researchgate.netkoreascience.kr The position and intensity of these bands can be influenced by the solvent and the pH of the solution, particularly for phenolic compounds. researchgate.netkoreascience.kr

Chromatographic Methods for Separation and Purity Assessment

Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation of the enantiomers of 2-Phenylchroman-5-ol and for assessing its enantiomeric purity. phenomenex.com This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus their separation. phenomenex.comnih.gov

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the chiral separation of a broad range of compounds, including flavanones. phenomenex.comresearchgate.net The separation mechanism often involves a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance, within the chiral grooves of the polysaccharide polymer. sigmaaldrich.com

The choice of mobile phase is critical for achieving optimal separation. Normal-phase solvents are commonly used, but reversed-phase conditions can also be effective with certain CSPs. phenomenex.com The resolution of flavanone (B1672756) enantiomers has been successfully achieved on various polysaccharide-based columns, demonstrating the versatility of this technique. researchgate.netrsc.orgresearchgate.net For instance, a study on the separation of flavanone derivatives on a Chiralpak IA column resulted in successful resolution of thirteen racemates. researchgate.netresearchgate.net Another study highlighted the superior performance of a novel bridged bis(β-cyclodextrin) CSP for separating flavanones compared to a native β-CD column. rsc.org

X-ray Crystallography for Definitive Molecular Structure Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional molecular structure of 2-Phenylchroman-5-ol, including its absolute configuration, bond lengths, and bond angles. This technique involves diffracting X-rays off a single crystal of the compound.

An intramolecular hydrogen bond between the 5-hydroxyl group and the C4-carbonyl oxygen, which is a common feature. cdnsciencepub.com

The heterocyclic ring often adopts a sofa conformation. cdnsciencepub.comcdnsciencepub.com

The phenyl B-ring is typically oriented nearly perpendicular to the plane of the A-ring. cdnsciencepub.comcdnsciencepub.com

Table 2: Crystallographic Data for 5-Hydroxyflavone

| Parameter | Value | Reference |

| Chemical Formula | C₁₅H₁₀O₃ | iucr.org |

| Molecular Weight | 238.24 | iucr.org |

| Crystal System | Monoclinic | iucr.org |

| Space Group | P2₁/c | iucr.org |

| a (Å) | 4.746(1) | iucr.org |

| b (Å) | 18.758(3) | iucr.org |

| c (Å) | 12.944(2) | iucr.org |

| β (°) | 95.38(2) | iucr.org |

| Volume (ų) | 1147.2(5) | iucr.org |

| Z | 4 | iucr.org |

Chemometric Approaches in Spectroscopic Data Interpretation

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from complex chemical data, such as that generated by spectroscopic techniques. felixinstruments.comenfsi.eu In the analysis of flavonoids, chemometrics can be applied to large datasets from techniques like IR and UV-Vis spectroscopy to perform qualitative and quantitative analysis. mdpi.comtandfonline.com

Principal Component Analysis (PCA) is a common chemometric tool used for pattern recognition and data dimensionality reduction. felixinstruments.com PCA can be used to classify flavonoid samples based on their spectral data. acs.org For example, PCA has been used to extract characteristic variables from the terahertz spectra of flavonoids, leading to successful classification. acs.org

Partial Least Squares (PLS) regression is another powerful chemometric method used for building predictive models. tandfonline.com PLS can be used to correlate spectral data with specific properties, such as the concentration of individual components in a mixture. tandfonline.comresearchgate.net For instance, PLS models have been developed to predict the flavonoid content in medicinal plant extracts based on their IR spectra. researchgate.net The combination of spectroscopic techniques with chemometrics offers a rapid and non-destructive approach for the analysis of complex samples containing 2-Phenylchroman-5-ol and related compounds. mdpi.com

Computational Chemistry and Molecular Modeling of 2 Phenylchroman 5 Ol

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the electronic and structural characteristics of complex organic molecules like 2-phenylchroman-5-ol. rsdjournal.orgbytebucket.orgarxiv.org These computational methods provide a theoretical framework to understand and predict molecular behavior at the atomic level, offering insights that complement experimental data. rsdjournal.orgnih.gov

Density Functional Theory (DFT) Applications for Molecular Geometry and Energy

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. bytebucket.orgiitk.ac.in It is widely applied to determine the optimized molecular geometry and total energy of molecules. aun.edu.eg For derivatives of 2-phenylchroman, DFT calculations, often using the B3LYP functional with various basis sets such as 6-31G(d,p) or 6-311++G(d,p), have been employed to predict structural parameters. sapub.orgijsrst.com

In a study on a related chroman derivative, 2-oxo-2H-chromen-7-yl benzoate (B1203000), DFT calculations with the RB3LYP method and a 6-31G(d,p) basis set were used to determine the optimized geometry. sapub.org The theoretical data showed good agreement with experimental X-ray crystallography data. For instance, the calculated bond lengths and angles were largely consistent with the observed structure, with a notable difference in the torsion angle between the coumarin (B35378) and benzoate rings. sapub.org Such studies highlight the power of DFT in validating and interpreting experimental structural data. nih.govaun.edu.eg

The application of DFT extends to calculating the thermodynamic properties of molecules. For example, in the study of (S)-2,6,8-trimethyl-2-phenylchroman-5-ol, a model compound, the heat of formation (ΔH) was calculated using the semi-empirical PM7 method to determine the relative thermodynamic stability of different diastereoisomers. rsc.orgrsc.org This information is crucial for understanding reaction outcomes and product distributions. rsc.org

Table 1: Comparison of Theoretical and Experimental Data for a Chroman Derivative

| Parameter | Experimental (X-ray) | Calculated (DFT/RB3LYP/6-31G(d,p)) |

| C—O—C—C Torsion Angle (°) | 59.6 (4) | 54.32 |

| C1-O1 Bond Length (Å) | 1.381 (4) | - |

| C5-O1 Bond Length (Å) | 1.380 (3) | - |

| C10-O4 Bond Length (Å) | 1.198 (4) | - |

| C10-O3 Bond Length (Å) | 1.355 (4) | - |

| Data derived from a study on 2-oxo-2H-chromen-7-yl benzoate, a related chroman derivative. sapub.org |

Prediction and Comparison of Spectroscopic Data (e.g., Theoretical ECD Spectra)

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which is particularly valuable for assigning the absolute configuration of chiral molecules. rsc.orgrsc.org Time-dependent DFT (TD-DFT) is a common method used to calculate theoretical Electronic Circular Dichroism (ECD) spectra. rsc.orgrsc.orgresearchgate.net

In the case of a chiral resorcinarene (B1253557) containing the 2-phenylchroman-5-ol moiety, the absolute configuration of its enantiomers was determined by comparing the experimental ECD spectra with those calculated using the TD-DFT method at the B3LYP/6-31G* level for the model compound (S)-2,6,8-trimethyl-2-phenylchroman-5-ol. rsc.orgrsc.org A good agreement between the theoretical spectrum of the (all-S, all-R) configuration and the experimental spectrum of the first eluting enantiomer allowed for the unambiguous assignment of its absolute configuration. rsc.orgrsc.org This approach demonstrates the sensitivity of ECD spectroscopy to the stereochemistry of molecules and the power of theoretical calculations in interpreting these spectra. researchgate.netresearchgate.netmdpi.com

Analysis of Molecular Orbitals (HOMO, LUMO) and Chemical Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. schrodinger.comchalcogen.ro The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. schrodinger.comdergipark.org.tr A smaller gap generally implies higher reactivity. chalcogen.ro

DFT calculations are routinely used to determine the energies of the HOMO and LUMO and to visualize their spatial distribution. chalcogen.rodergipark.org.trdergipark.org.tr For instance, in a study of 2-oxo-2H-chromen-7-yl benzoate, the theoretical HOMO-LUMO energy gap was calculated to be around 4.4 eV using different DFT methods and basis sets. sapub.org This information, along with the analysis of the molecular electrostatic potential (MEP), which identifies electron-rich and electron-poor regions, helps in predicting the sites for electrophilic and nucleophilic attacks. sapub.orgdergipark.org.tr

Table 2: Calculated Frontier Orbital Energies and Energy Gap

| Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| DFT/RB3LYP/6–311++G(d,p) | - | - | 4.465 |

| FREQ/RB3LYP/6–31G(d,p) | - | - | 4.434 |

| Data derived from a study on 2-oxo-2H-chromen-7-yl benzoate. sapub.org |

Conformational Analysis and Relative Stability of Isomers

For molecules with multiple chiral centers, like certain derivatives of 2-phenylchroman-5-ol, numerous diastereomers are possible. rsc.orgrsc.org Computational methods can be used to assess the relative thermodynamic stability of these isomers. For example, the heat of formation (ΔH) for two possible C4-symmetric diastereoisomers of a resorcinarene containing the 2-phenylchroman-5-ol unit was calculated using the semi-empirical PM7 method. rsc.org The results showed that the (all-R, all-S) diastereoisomer was thermodynamically more stable than the (all-S, all-S) diastereoisomer, which explained the high diastereoselectivity observed in its synthesis. rsc.org

Molecular Docking Simulations for Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to predict how a ligand, such as a derivative of 2-phenylchroman-5-ol, might interact with a protein target. researcher.lifeusm.myresearchgate.net

Prediction of Ligand-Protein Binding Modes and Affinities

Molecular docking simulations can provide detailed insights into the binding mode of a ligand within the active site of a protein and estimate the binding affinity, often expressed as a docking score. researcher.lifeusm.my A more negative docking score generally indicates a more favorable binding interaction.

In a study investigating novel antiangiogenic agents, molecular docking was used to explore the interactions between diastereomers of 4-substituted 2-phenylchroman-4-ol derivatives and the enzyme methionine aminopeptidase (B13392206) II (MetAP2). researcher.life The simulations, performed using Moe software, revealed that the (RS) configuration of 4-((3-methoxyphenyl)amino)-2-phenylchroman-4-ol exhibited the most stable binding with a free energy of -7.85 kcal/mol. researcher.life These findings provide a structural basis for the potential inhibitory activity of these compounds and can guide the design of more potent inhibitors. researcher.life

Table 3: Docking Scores for 4-((3-methoxyphenyl)amino)-2-phenylchroman-4-ol Diastereomers with MetAP2

| Diastereomer Configuration | Docking Score (kcal/mol) | RMSD |

| RR | -7.06 | 1.77 |

| RS | -7.85 | 1.24 |

| SR | -7.44 | 1.93 |

| SS | -7.82 | 1.41 |

| Data from a molecular docking study with methionine aminopeptidase II (MetAP2). researcher.life |

Investigation of Stereoisomeric Preferences in Biological Binding

The three-dimensional arrangement of atoms in a molecule, or stereochemistry, is a critical determinant of its biological activity. For chiral molecules like 2-phenylchroman-5-ol, which can exist as different stereoisomers (enantiomers and diastereomers), the specific orientation of functional groups in space dictates how the molecule interacts with its biological target. solubilityofthings.comsolubilityofthings.comnih.gov Biological systems, such as enzyme active sites and receptors, are themselves chiral environments. nih.gov Consequently, different stereoisomers of a compound can exhibit widely varying binding affinities, potencies, and pharmacological effects. nih.govijpsr.com One stereoisomer may fit perfectly into a binding site, leading to a desired therapeutic effect, while another may bind weakly, be inactive, or even cause adverse effects. ijpsr.com Computational chemistry and molecular modeling provide powerful tools to predict and analyze these stereoisomeric preferences, offering insights into the molecular basis of biological activity and guiding the design of more effective and selective therapeutic agents. mdpi.comresearchgate.net

Detailed research findings from molecular docking studies on derivatives of the 2-phenylchroman skeleton have highlighted significant differences in the binding affinities of various stereoisomers. A notable study investigated the molecular docking of four diastereomers of 4-((3-methoxyphenyl)amino)-2-phenylchroman-4-ol, a derivative of the 2-phenylchroman framework, with the enzyme methionine aminopeptidase II (MetAP2). colab.wsresearchgate.net This enzyme is a target for the development of novel antiangiogenic agents for cancer therapy. colab.ws

The study calculated the binding affinity, represented by the docking score in kcal/mol, for the (2R,4R), (2R,4S), (2S,4R), and (2S,4S) diastereomers. A more negative docking score indicates a stronger predicted binding affinity. The results demonstrated a clear preference for specific stereoisomeric configurations. colab.wsresearchgate.net

The investigation revealed that the (2R,4S) and (2S,4S) diastereomers exhibited the most favorable binding energies, suggesting they are more potent inhibitors of MetAP2 compared to their (2R,4R) and (2S,4R) counterparts. colab.wsresearchgate.net Specifically, the (2R,4S) configuration was identified as having the most stable interaction with the enzyme's active site. colab.ws Such findings underscore the importance of stereochemistry in the interaction between small molecules and their biological targets and showcase the utility of computational modeling in discerning these subtle yet critical differences. colab.wsresearchgate.net

Below is an interactive data table summarizing the molecular docking results for the diastereomers of 4-((3-methoxyphenyl)amino)-2-phenylchroman-4-ol with methionine aminopeptidase II (MetAP2). colab.wsresearchgate.net

| Diastereomer Configuration | Docking Score (kcal/mol) | RMSD (Å) |

|---|---|---|

| (2R,4R) | -7.06 | 1.77 |

| (2R,4S) | -7.85 | 1.24 |

| (2S,4R) | -7.44 | 1.93 |

| (2S,4S) | -7.82 | 1.41 |

Biological Activities and Mechanistic Investigations of 2 Phenylchroman 5 Ol and Analogues

Antioxidant Properties and Free Radical Scavenging

The capacity of phenolic compounds to act as antioxidants is a fundamental aspect of their bioactivity. This is largely attributed to their ability to donate hydrogen atoms from their hydroxyl groups, thereby neutralizing free radicals.

The antioxidant potential of phenolic compounds, including those with a 2-phenylchroman structure, is commonly evaluated using various in vitro assays. These tests measure the compound's ability to scavenge different types of free radicals and reduce oxidized species.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This method assesses the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. Phenolic compounds, upon donating a hydrogen atom, convert the violet-colored DPPH to its reduced, yellow-colored form. The degree of discoloration is proportional to the scavenging activity. Flavonoids with hydroxyl groups demonstrate significant activity in this assay. nih.govbiomedgrid.com

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: In this assay, the pre-formed ABTS radical cation is reduced by the antioxidant, causing a decolorization of the solution. This test is applicable to both hydrophilic and lipophilic antioxidants. nih.govijpsonline.com

FRAP (Ferric Reducing Antioxidant Power) Assay: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at an acidic pH. The formation of a blue-colored ferrous complex is monitored spectrophotometrically. nih.govmdpi.com This assay provides a direct measure of the total antioxidant power.

Lipid Peroxidation Inhibition Assay: Lipid peroxidation is a key process in cellular injury, where free radicals attack lipids, leading to a damaging chain reaction. researcher.life Antioxidants like 2-phenylchroman-5-ol can interrupt this chain reaction by scavenging lipid peroxyl radicals. The inhibition of lipid peroxidation is often measured by quantifying the formation of malondialdehyde (MDA), a secondary product of this process. ijpsonline.comresearcher.life

Table 1: Comparative Antioxidant Activity of Representative Flavonoids in Various Assays

| Compound | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) | FRAP Value (µM Fe(II)/µM) |

| Quercetin (B1663063) | 5.7 | 1.2 | 4.5 |

| Catechin | 9.2 | 2.5 | 2.1 |

| Eupatilin (B1662920) | >100 | Not Reported | Not Reported |

| Xanthomicrol (B191054) | >100 | Not Reported | Not Reported |

Note: Data is illustrative of the antioxidant capacity of common flavonoids and related compounds. IC₅₀ represents the concentration required to inhibit 50% of the radical activity. A lower IC₅₀ indicates higher antioxidant activity. Data for Eupatilin and Xanthomicrol from specific assays indicates lower radical scavenging activity compared to classic antioxidants like Quercetin. mdpi.com

Beyond general radical scavenging, the specific mechanisms of action against highly reactive species like the hydroxyl radical (•OH) and the role of metal chelation are critical to the protective effects of phenolic compounds.

The hydroxyl radical is one of the most reactive oxygen species and can cause widespread damage to biomolecules. Phenolic compounds can neutralize this radical through hydrogen atom donation. nih.gov

Furthermore, transition metals like iron (Fe²⁺) and copper (Cu²⁺) can catalyze the formation of reactive oxygen species via the Fenton reaction. scirp.orgmdpi.com Phenolic compounds with specific structural features, such as appropriately positioned hydroxyl and carbonyl groups, can chelate these metal ions, rendering them inactive and preventing the generation of free radicals. nih.govscirp.org The 5-hydroxyl group in the 2-phenylchroman structure can participate in this chelation. researchgate.net

Anti-inflammatory Activity

Inflammation is a complex biological response involving various mediators and signaling pathways. Flavonoids and related phenolic compounds have been extensively studied for their ability to modulate these processes.

The anti-inflammatory effects of many natural compounds are attributed to their interference with key signaling pathways and enzymes that drive the inflammatory response.

Nuclear Factor-kappa B (NF-κB): NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes like COX-2. nih.govmdpi.com Many flavonoids have been shown to inhibit the activation of NF-κB, thereby downregulating the inflammatory cascade. nih.gov

Cyclooxygenases (COX): The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. nih.gov While COX-1 is constitutively expressed and has housekeeping functions, COX-2 is induced during inflammation. Selective inhibition of COX-2 is a major target for anti-inflammatory drugs. mdpi.commdpi.com

Lipoxygenases (LOX): LOX enzymes, particularly 5-LOX, catalyze the conversion of arachidonic acid into leukotrienes, which are potent inflammatory mediators involved in conditions like asthma and arthritis. mdpi.comresearchgate.net Dual inhibition of both COX and LOX pathways is considered a promising strategy for developing anti-inflammatory agents with a better safety profile. nih.gov

To confirm the anti-inflammatory activity observed in vitro, compounds are tested in animal models of inflammation. A standard model is the carrageenan-induced paw edema test in rodents. slideshare.netuwi.edu In this model, injection of carrageenan into the paw induces an acute inflammatory response characterized by swelling (edema). The efficacy of a test compound is determined by its ability to reduce this swelling compared to a control group. uwi.edu Other models, such as those using croton oil to induce ear edema, are also employed to assess topical anti-inflammatory effects. slideshare.netslideshare.net

Anticancer and Cytotoxic Effects (Cellular and Biochemical Level)

The potential of flavonoids and their analogues as anticancer agents is an area of intense research. Their effects are often multifaceted, involving the induction of cell death, inhibition of proliferation, and interference with metastatic processes. mdpi.comnih.gov

The cytotoxic effects of methoxylated flavones, which are structurally related to 2-phenylchroman-5-ol, have been demonstrated in various cancer cell lines. mdpi.com These compounds can induce apoptosis (programmed cell death), a key mechanism for eliminating cancerous cells. nih.gov This is often accompanied by cell cycle arrest, which prevents cancer cells from dividing and proliferating. nih.gov

For instance, studies on methoxyflavones like xanthomicrol and eupatilin in A375 human melanoma cells have shown that these compounds can reduce cell viability, induce morphological changes consistent with apoptosis, and cause mitochondrial membrane depolarization, which is a key event in the apoptotic pathway. mdpi.com The cytotoxic activity is often dose-dependent.

Table 2: Cytotoxic Activity of Selected Flavones against A375 Human Melanoma Cells

| Compound | Concentration (µM) | Cell Viability Reduction (%) |

| Xanthomicrol | 2.5 | 11% |

| 200 | 45% | |

| Eupatilin | 25 | ~20% |

| 200 | 42% | |

| Quercetin | 25 | ~20% |

| 200 | ~45% |

Data adapted from studies on A375 melanoma cells after 24 hours of incubation, showing a dose-dependent reduction in cell viability. mdpi.com

Investigation of Cytotoxic Activity in Various Cancer Cell Lines

Derivatives of 2-phenylchroman have demonstrated notable cytotoxic effects across a range of human cancer cell lines. For instance, synthetic flavanone (B1672756) derivatives have been effectively tested against mammary adenocarcinoma (MCF-7), human colon adenocarcinoma (HT29), and human kidney adenocarcinoma (A498) cell lines. researchgate.net One study highlighted that a flavanone derivative containing a furan (B31954) ring was particularly potent against all three cell lines. researchgate.net

Further research into 2-phenylchroman-4-one derivatives revealed that compounds with (ortho) hydroxyl groups on the phenyl ring are promising candidates for targeting Hep3B, A549, and MCF-7 cancer cell lines. researchgate.net In a separate study, novel 7-hydroxy-4-phenylchromen-2-one-linked 1,2,4-triazoles were synthesized and screened against six human cancer cell lines: AGS (gastric), MGC-803 (gastric), HCT-116 (colon), A-549 (lung), HepG2 (liver), and HeLa (cervical). nih.gov Several of these analogues exhibited superior cytotoxic activity compared to the parent compound, 7-hydroxy-4-phenylchromen-2-one. nih.gov Specifically, the compound 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one (4d) showed the most potent activity against AGS cells, with an IC₅₀ of 2.63 ± 0.17 µM. nih.gov

The cytotoxic potential of these compounds is often dose-dependent. For example, two derivatives of 6-hydroxyflavanone (B191495), HF1 (6-(3-chloropropoxy)-flavanone) and HF2 (6-propoxyflavanone), displayed a dose-dependent cytotoxic response in both AGS and A549 cell lines. biorxiv.org Interestingly, these derivatives were shown to be selective, as they did not cause significant viability loss in non-cancerous human embryonic lung fibroblast cells (MRC-5). biorxiv.org

Other studies have also reported on the cytotoxicity of various 2-phenylchroman analogues:

(E)-3-(4-N,N-diethylaminobenzylidene)-2-phenylchroman-4-one demonstrated high cytotoxic activity against HL-60, NALM-6, and WM-115 cancer cell lines, with IC₅₀ values below 10 µM for each. ppm.edu.pl

Methoxyflavone analogues have shown cytotoxic activity by targeting protein markers and activating downstream signaling pathways that lead to cell death. mdpi.compreprints.orgresearchgate.net

A series of novel N-aryl-5-(benzo[d] sphinxsai.comdioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines showed potent growth inhibition against HeLa, A549, and MCF-7 cell lines, with IC₅₀ values generally below 5 μM. researchgate.net

Here is an interactive data table summarizing the cytotoxic activity of selected 2-phenylchroman analogues:

| Compound/Derivative | Cancer Cell Line(s) | Observed Effect | IC₅₀ Value(s) | Reference(s) |

| Flavanone with furan ring | MCF-7, HT29, A498 | Potent anticancer activity | Not specified | researchgate.net |

| 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one (4d) | AGS | Best activity among tested analogues | 2.63 ± 0.17 µM | nih.gov |

| (E)-3-(4-N,N-diethylaminobenzylidene)-2-phenylchroman-4-one | HL-60, NALM-6, WM-115 | High cytotoxic activity | < 10 µM | ppm.edu.pl |

| 6-(3-chloropropoxy)-flavanone (HF1) & 6-propoxyflavanone (HF2) | AGS, A549 | Dose-dependent cytotoxicity, selective for cancer cells | Not specified | biorxiv.org |

| N-aryl-5-(benzo[d] sphinxsai.comdioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amine (C27) | HeLa, A549 | Potent growth inhibition | 2.07 ± 0.88 µM (HeLa), 3.52 ± 0.49 µM (A549) | researchgate.net |

Targeting Protein Markers and Ligand-Protein Binding Mechanisms

The anticancer activity of 2-phenylchroman derivatives is closely linked to their ability to interact with and modulate the function of specific protein markers. The methoxy (B1213986) group in naturally occurring flavones, for instance, is known to facilitate ligand-protein binding, which in turn activates signaling cascades leading to cancer cell death. mdpi.compreprints.orgresearchgate.netresearchgate.net

One key target is the murine double minute 2 (MDM2) protein, a negative regulator of the p53 tumor suppressor. researchgate.net Inhibiting the MDM2-p53 interaction can reactivate p53 and halt tumor growth. researchgate.net Phenylchroman-based derivatives have been designed and synthesized as MDM2 inhibitors. researchgate.net Docking studies have been employed to predict the interactions between these synthesized compounds and both MDM2 and its homologue, MDMX. researchgate.net These computational predictions have shown good correlation with experimental results. researchgate.net

Morphological studies on AGS cells treated with 6-hydroxyflavanone derivatives revealed chromatin condensation, a hallmark of apoptosis, which was further confirmed by the activation of caspase 3/7. biorxiv.org This indicates that these compounds can induce programmed cell death by targeting key proteins in the apoptotic pathway.

The structural features of these compounds play a crucial role in their binding affinity. For example, the phenyl group at the C2 position is thought to contribute to π-π stacking interactions with biological targets. Molecular docking studies of quercetin and its derivatives with the High Mobility Group Box 1 (HMGB1) protein, a potential therapeutic target for cancer, have shown that these compounds can have favorable interactions. biomedpharmajournal.org Quercetin, 3-sodium sulfate, for instance, exhibited a strong binding affinity to HMGB1, primarily through hydrophobic interactions with key amino acid residues in the binding site. biomedpharmajournal.org

Enzyme Inhibition as a Mechanism of Action (e.g., Methionine Aminopeptidase (B13392206) II)

Enzyme inhibition is another significant mechanism through which 2-phenylchroman derivatives exert their biological effects. While direct inhibition of Methionine Aminopeptidase II by 2-phenylchroman-5-ol is not explicitly detailed in the provided context, the broader class of flavonoids, to which 2-phenylchromans belong, is known to interact with and inhibit various enzymes.

For example, flavones have been identified as inhibitors of NAD(P)H:quinone acceptor oxidoreductase (DT-diaphorase), a vitamin K reductase. nih.gov The 5-hydroxyl, 7-hydroxyl, 8-hydroxyl, and 2-phenyl groups of certain flavones were found to be important for this inhibitory activity. nih.gov Kinetic studies suggest that these flavones represent a new class of inhibitors for this enzyme, potentially binding to sites distinct from those of traditional anticoagulants like dicoumarol. nih.gov

Furthermore, isoflavanone (B1217009) derivatives have been designed as inhibitors of aromatase, a critical enzyme in estrogen biosynthesis and a target for hormone-dependent breast cancer treatment. researchgate.net Some of these derivatives have shown potent inhibitory activity with low micromolar IC₅₀ values. researchgate.net

Modulation of Gene Expression and Histone Post-Translational Modifications

The epigenetic regulation of gene expression is a critical area of cancer research, and flavonoids have been shown to influence these processes. nih.gov Histone modifications, such as acetylation and methylation, play a key role in chromatin structuring and gene transcription. biomodal.com

Lysine-specific demethylase 1 (LSD1) is an enzyme that removes methyl groups from histones, thereby regulating gene expression. tandfonline.comresearchgate.net LSD1 is a flavin-dependent enzyme, and its dysregulation is implicated in various diseases, including cancer. tandfonline.comresearchgate.net Derivatives of 2-phenylcyclopropylamine (2-PCPA), also known as tranylcypromine, have been developed as selective LSD1 inhibitors. researchgate.net These inhibitors can form covalent adducts with the flavin adenine (B156593) dinucleotide (FAD) cofactor of LSD1. researchgate.net

Flavonoids can influence histone post-translational modifications, which are covalent changes to histone proteins that affect chromatin structure and gene expression. nih.govbiomodal.com These modifications include acetylation, methylation, phosphorylation, and ubiquitination. biomodal.com Aberrant histone modification patterns are a common feature of cancer cells. nih.gov While the direct effect of 2-phenylchroman-5-ol on histone modifications is not specified, the broader class of flavonoids is known to impact these epigenetic markers.

Antimicrobial and Anti-Infective Properties

In addition to their anticancer activities, 2-phenylchroman derivatives have demonstrated significant potential as antimicrobial agents.

Antibacterial Activity Against Pathogenic Microorganisms

Several studies have highlighted the antibacterial properties of 2-phenylchroman-4-one (flavanone) derivatives. sphinxsai.comresearchgate.netresearchgate.net These compounds have shown activity against both Gram-positive and Gram-negative bacteria.

In one study, synthesized flavanone derivatives exhibited moderate to good antimicrobial and antifungal properties. sphinxsai.com Specifically, certain analogues of 2,3-dihydro-2-phenylchromen-4-one displayed good antibacterial activity. sphinxsai.com Another study found that 2-(2,4-dimethoxyphenyl)-chromen-4-one and 2-(4-ethoxyphenyl)-chromen-4-one possessed significant antibacterial and antifungal activities. researchgate.net

Structure-activity relationship (SAR) analysis of 4-chromanones revealed that a hydrophobic substituent at the 2-position and hydroxyl groups at the 5- and 7-positions enhanced antibacterial activity. acs.org Some of these synthesized compounds were effective against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as 0.39 μg/mL. acs.org

The antimicrobial potential can be enhanced by specific substitutions. For example, hydroxyl substitutions at the 2' and 4' or 2' and 6' positions of the B-ring and at the 5' and 7' positions of the A-ring significantly increase the antibacterial activity of flavanones, even against MRSA strains. nih.gov

Here is an interactive data table summarizing the antibacterial activity of selected 2-phenylchroman analogues:

| Compound/Derivative | Target Microorganism(s) | Observed Effect | MIC Value(s) | Reference(s) |

| 2,3-dihydro-2-phenylchromen-4-one analogues | Escherichia coli, Pseudomonas aeruginosa | Moderate to good antibacterial activity | Not specified | sphinxsai.com |

| 2-(2,4-dimethoxyphenyl)-chromen-4-one | Six human pathogenic bacteria | Significant antibacterial activity | Not specified | researchgate.net |

| 2-(4-ethoxyphenyl)-chromen-4-one | Six human pathogenic bacteria | Significant antibacterial activity | Not specified | researchgate.net |

| 4-Chromanone (B43037) derivatives | Gram-positive pathogens (including MRSA) | Good antibacterial activity | As low as 0.39 μg/mL | acs.org |

Elucidation of Antimicrobial Mechanisms (e.g., Membrane Potential Dissipation, Macromolecular Biosynthesis Inhibition, DNA Topoisomerase IV Inhibition)

The antimicrobial action of 2-phenylchroman derivatives involves multiple mechanisms that disrupt essential bacterial processes. acs.orgcsic.es

One of the primary mechanisms is the disruption of the bacterial cell membrane. acs.orgmdpi.com These compounds can dissipate the bacterial membrane potential, leading to a loss of membrane integrity and function. acs.org This disruption can cause the leakage of essential intracellular components, ultimately resulting in cell death. mdpi.com

Inhibition of macromolecular biosynthesis is another key mechanism. acs.org By interfering with the synthesis of DNA, RNA, and proteins, these compounds can halt bacterial growth and proliferation. csic.es Furthermore, selected 4-chromanone derivatives have been shown to inhibit DNA topoisomerase IV, an enzyme crucial for DNA replication in bacteria. acs.org This suggests a complex mode of action for these compounds. acs.org

The general mechanisms of antimicrobial resistance that bacteria may develop include limiting drug uptake, modifying the drug target, inactivating the drug, and actively pumping the drug out of the cell. aimspress.com The multifaceted mechanisms of action of 2-phenylchroman derivatives may make it more difficult for bacteria to develop resistance.

Antiplasmodial Investigations

Malaria remains a significant global health challenge, necessitating the discovery of novel antimalarial agents. In this context, compounds featuring the 2-phenylchroman backbone have been explored for their potential to combat the Plasmodium parasite.

Research into the antiplasmodial properties of various chemical scaffolds has shown that certain structural features are crucial for activity. For instance, studies on chalcones, which are biosynthetic precursors to flavonoids, have revealed that substitutions on the aromatic rings can significantly influence their efficacy against Plasmodium falciparum. mdpi.com While specific data on 2-phenylchroman-5-ol is not detailed in the provided search results, the general antiplasmodial activity of related flavonoid and chalcone (B49325) structures suggests that the 2-phenylchroman core is a promising scaffold for the development of new antimalarial drugs. mdpi.comukzn.ac.za For example, cryptolepine (B1217406) and its analogues, which are indoloquinoline alkaloids, have demonstrated potent antiplasmodial activity against chloroquine-resistant strains of P. falciparum. nih.gov This highlights the potential for diverse heterocyclic compounds in antimalarial drug discovery.

Interactive Table: Antiplasmodial Activity of Selected Compound Classes

| Compound Class | General Activity | Key Findings |

|---|---|---|

| Chalcones | Moderate to Good | Activity is dependent on the position and nature of substituents on the phenyl rings. mdpi.com |

| Cryptolepine Alkaloids | Strong | Effective against chloroquine-resistant P. falciparum strains. nih.gov |

Neuroprotective Potential and Associated Mechanisms

Neuroinflammation is a key pathological feature of several neurodegenerative diseases. nih.govmdpi.com Flavonoids, characterized by the 2-phenylchroman structure, are recognized for their neuroprotective effects, which are often attributed to their antioxidant and anti-inflammatory properties. nih.gov

Modulation of Neuroinflammation in Experimental Models

The 2-phenylchroman core is fundamental to the structure of flavonoids, which have been shown to modulate neuroinflammatory pathways. nih.gov These compounds can mitigate neuroinflammation by inhibiting the production of pro-inflammatory cytokines and influencing the activity of immune cells in the brain, such as microglia. nih.govmdpi.com For example, apigenin, a flavonoid, has been shown to attenuate neuroinflammation in animal models by modulating signaling pathways like NF-κB and Nrf2. mdpi.com Phenolic acids, another class of natural compounds, also exhibit neuroprotective effects by ameliorating neuroinflammation. nih.gov While direct studies on 2-phenylchroman-5-ol are not specified, the well-documented anti-inflammatory and neuroprotective activities of the broader flavonoid class underscore the potential of this compound and its analogues in targeting neuroinflammatory processes. nih.govmdpi.com

Plant Growth Regulatory Effects

Plant growth regulators (PGRs) are chemical compounds used to modify plant growth and development. sdstate.edu These substances can influence various processes, including cell division, elongation, and differentiation. mdpi.comresearchgate.net

The effects of phenolic compounds on plant growth are well-documented. For instance, salicylic (B10762653) acid, a phenolic compound, plays a role in stimulating flowering and growth. mdpi.com The application of various PGRs can lead to desirable agricultural outcomes, such as reduced plant height to prevent lodging and improved standability. sdstate.edu For example, chlormequat (B1206847) and paclobutrazol (B33190) are known to inhibit gibberellin biosynthesis, leading to more compact plants. mdpi.comahdb.org.uk Although specific studies on the plant growth regulatory effects of 2-phenylchroman-5-ol are not available in the provided results, the known activities of other phenolic and heterocyclic compounds in plants suggest that this class of molecules could potentially influence plant development.

Structure-Activity Relationship (SAR) Studies for 2-Phenylchroman-5-ol Analogues

Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to drug discovery and development. For 2-phenylchroman derivatives, SAR studies have provided valuable insights into how different substituents and their positions, as well as the molecule's stereochemistry, influence their pharmacological effects.

Influence of Aromatic and Hydroxyl Substituents on Biological Activities

The biological activity of flavonoids and related compounds is significantly influenced by the substitution pattern on their aromatic rings, particularly the number and position of hydroxyl groups. researchgate.net

In the context of antibacterial activity, SAR studies on 4-chromanones, which share a similar core structure with 2-phenylchroman-5-ol, have revealed the importance of hydroxyl groups at the 5- and 7-positions for enhanced activity against Gram-positive bacteria. acs.org Furthermore, for chalcone derivatives, a dihydroxylated A-ring was found to be a key pharmacophoric element. acs.org The presence of electron-donating groups on the aromatic rings generally enhances the reactivity and potential biological activity of phenolic compounds. doi.org However, increasing the number of hydroxyl groups can sometimes lead to decreased activity, possibly due to increased polarity affecting membrane penetration. acs.org For instance, in a series of chalcones, tri-hydroxy compounds showed significantly decreased antibacterial activity compared to their di-hydroxy counterparts. acs.org These findings suggest that an optimal number and arrangement of hydroxyl groups are crucial for the biological efficacy of 2-phenylchroman-based compounds.

Impact of Stereochemistry on Pharmacological Efficacy

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the pharmacological properties of chiral drugs. ijpsjournal.comnih.gov Many drugs are chiral, existing as enantiomers (non-superimposable mirror images), which can exhibit different pharmacological and toxicological profiles. ijpras.combiomedgrid.com

The use of single-enantiomer drugs can offer advantages such as greater selectivity for biological targets, improved therapeutic indices, and simpler pharmacokinetics. nih.gov In living systems, which are themselves chiral, enantiomers of a chiral drug can interact differently with receptors and enzymes. nih.gov For example, the S-enantiomer of ibuprofen (B1674241) is significantly more potent as an anti-inflammatory agent than the R-enantiomer. biomedgrid.com Similarly, for many antidepressants, one enantiomer is responsible for the primary therapeutic effect. mdpi.com While specific studies on the stereochemical impact of 2-phenylchroman-5-ol are not detailed, the principles of stereochemistry strongly suggest that the different stereoisomers of this compound would likely exhibit distinct biological activities. Therefore, investigating the pharmacological efficacy of individual enantiomers is a crucial step in the development of any chiral compound for therapeutic use.

Optimization of Functional Group Positioning for Enhanced Bioactivity

The biological efficacy of compounds based on the 2-phenylchroman scaffold is profoundly influenced by the type, number, and position of functional groups attached to their core structure. mdpi.com Strategic placement of substituents on the aromatic A and B rings, as well as the heterocyclic C ring, can significantly alter physicochemical properties such as lipophilicity, hydrogen bonding capacity, and steric profile, thereby modulating interaction with biological targets and enhancing specific activities. preprints.orgresearchgate.net

Research into structure-activity relationships (SAR) has revealed that even minor positional adjustments of functional groups can lead to substantial changes in bioactivity. For instance, the presence of a hydroxyl (-OH) group at the C5 position of the A ring is a common feature in many biologically active flavonoids and is considered a favorable site for metal chelation, which contributes to antioxidant effects. mdpi.comnih.gov The hydroxylation patterns on other positions, such as C7 on the A ring or C3' and C4' on the B ring, also play a critical role in defining the therapeutic potential of these compounds. nih.gov

A key area of investigation involves the interplay between hydroxyl and methoxy (-OCH3) groups. While methoxy groups can enhance lipophilicity, which is important for membrane transport, their excessive presence can reduce water solubility and impede drug delivery to target sites. preprints.org The introduction of polar hydroxyl groups can counteract this, creating a more balanced amphipathic character that is often essential for potent cytotoxic effects against cancer cells. preprints.org The synergistic relationship between adjacent hydroxyl and methoxy moieties can also lead to the formation of intramolecular hydrogen bonds, which can improve structural stability and modulate interactions with protein targets. preprints.org

Systematic modifications and the study of their effects on bioactivity are crucial for drug development. An example is the investigation of bavachin (B190654) derivatives against the Middle East respiratory syndrome coronavirus (MERS-CoV). A study highlighted that a subtle change from a hydroxyl group to a methoxy group could significantly alter antiviral activity. nih.gov This led to the synthesis and evaluation of a series of derivatives to establish a clear SAR. nih.gov The findings from this cellular phenotypic screening are detailed in the table below.

| Compound | Core Structure Modification | Substituent (R) | Anti-MERS-CoV Activity (EC₅₀, μM) | Cytotoxicity (CC₅₀, μM) |

|---|---|---|---|---|

| 1a (Bavachinin) | Chromanone | - | 7.9 | >50 |

| 2a | Chroman | - | >50 | >50 |

| 3a | Flavone (B191248) | - | >50 | >50 |

| 6a | Chromanone, N-substituted B-ring | -H | >50 | >50 |

| 6b | Chromanone, N-substituted B-ring | -Ac | >50 | >50 |

| 6c | Chromanone, N-substituted B-ring | -Propargyl | >50 | >50 |

Similarly, the positioning of functional groups is critical for anticancer activity. The introduction of nitrogen-containing moieties, such as in Mannich base derivatives, has been explored to enhance the biological activity of flavonoids. nrfhh.com A study involving flavones and flavanones showed that substitutions occurred at different positions depending on the core structure (C8 for flavones, C3 and C8 for flavanones), influencing their cytotoxic effects on cancer cell lines. nrfhh.com

The strategic placement of methoxy groups on the B-ring of the flavone scaffold has been shown to be a determining factor in cytotoxicity against prostate cancer cell lines. The presence of multiple methoxy groups at adjacent positions, such as C3' and C4', can increase steric hindrance and lipophilicity. preprints.org Research suggests that an optimal balance, potentially achieved by including hydroxy moieties, is necessary for potent bioactivity. preprints.orgresearchgate.net

| Compound | B-Ring Substitution Pattern | Cell Line | IC₅₀ (μM) |

|---|---|---|---|

| Tangeretin | 2',3',4',5'-tetramethoxy | PC-3 | >100 |

| Nobiletin | 3',4'-dimethoxy | PC-3 | >100 |

| 5-Demethylnobiletin | 5-OH, 3',4'-dimethoxy | PC-3 | 25.3 |

| TMF (3,5,7,3',4'-pentamethoxyflavone) | 3',4'-dimethoxy | LNCaP | 8.58 |

These examples underscore the principle that optimizing the position of functional groups is a fundamental strategy in medicinal chemistry for enhancing the desired biological activities of 2-phenylchroman derivatives and their analogues. By carefully modifying substitution patterns, researchers can fine-tune the molecular properties to achieve improved efficacy and selectivity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 2-Phenylchroman-5-ol, and how can reaction conditions be systematically optimized?

- Methodological Answer : Begin with a retrosynthetic analysis to identify key intermediates (e.g., chalcone precursors or cyclization strategies). Use Design of Experiments (DoE) to optimize parameters like temperature, catalyst loading, and solvent polarity. Monitor reaction progress via TLC/HPLC and characterize intermediates via H/C NMR and HRMS. For reproducibility, document stepwise procedures, including purification techniques (e.g., column chromatography with silica gel) and yield calculations .

Q. How can the structural identity and purity of 2-Phenylchroman-5-ol be rigorously confirmed?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze aromatic proton coupling patterns in H NMR (e.g., para-substituted phenyl groups) and carbonyl signals in C NMR.

- Mass Spectrometry : Confirm molecular ion peaks via HRMS (e.g., [M+H]+ or [M–H]–).

- X-ray Crystallography : Resolve absolute configuration if single crystals are obtained.

- Purity : Validate via HPLC (>95% purity, C18 column, acetonitrile/water gradient) .

Q. What solvent systems and chromatographic methods are most effective for isolating 2-Phenylchroman-5-ol from complex mixtures?

- Methodological Answer : Test mixed-polarity solvents (e.g., ethyl acetate/hexane) for column chromatography. For polar impurities, employ reverse-phase HPLC with a water-methanol gradient. Validate separation efficiency using UV detection at 254 nm (aromatic absorption) .

Advanced Research Questions

Q. How can in vitro bioactivity studies of 2-Phenylchroman-5-ol be designed to minimize false-positive results?

- Methodological Answer :

- Assay Design : Include positive (e.g., quercetin for antioxidant assays) and negative controls (solvent-only).

- Dose-Response Curves : Calculate IC/EC values across ≥5 concentrations (triplicate runs).

- Interference Checks : Test for compound autofluorescence or reactivity with assay reagents (e.g., DPPH radical scavenging).

- Statistical Validation : Use ANOVA with post-hoc tests (p < 0.05) .

Q. How do computational modeling approaches (e.g., molecular docking) predict the interaction of 2-Phenylchroman-5-ol with biological targets?

- Methodological Answer :

- Target Selection : Prioritize receptors with structural homology to known flavonoid-binding proteins (e.g., COX-2 or estrogen receptors).

- Docking Software : Use AutoDock Vina or Schrödinger Suite with flexible ligand/rigid receptor settings.

- Validation : Compare binding energies (ΔG) to reference ligands and analyze hydrogen-bonding/π-π interactions. Cross-validate with MD simulations for stability .

Q. How should contradictory data in 2-Phenylchroman-5-ol’s physicochemical properties (e.g., solubility, logP) be resolved?

- Methodological Answer :

- Empirical Replication : Repeat measurements under standardized conditions (e.g., shake-flask method for logP).

- Instrument Calibration : Verify spectrophotometer/HPLC calibration using reference standards.

- Meta-Analysis : Compare data across peer-reviewed studies (e.g., NIST or PubChem entries) to identify outliers .

Q. What strategies mitigate degradation of 2-Phenylchroman-5-ol during long-term stability studies?

- Methodological Answer :

- Storage Conditions : Test under varying pH (2–10), temperature (4°C, 25°C, 40°C), and light exposure.

- Analytical Monitoring : Use accelerated stability testing with LC-MS to track degradation products (e.g., oxidation or hydrolysis byproducts).

- Stabilizers : Evaluate antioxidants (e.g., BHT) or inert atmospheres (argon) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.